molecular formula C23H25N3O4S2 B1666960 N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide CAS No. 791835-21-7

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide

Numéro de catalogue B1666960
Numéro CAS: 791835-21-7
Poids moléculaire: 471.6 g/mol
Clé InChI: LCFUJBSKPDPGKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide” is a complex organic compound. It contains several functional groups, including an amide, a sulfonamide, a sulfide, and a methoxy group .

Applications De Recherche Scientifique

Application in Molecular Imaging and PET Radioligands

  • Wagner et al. (2007) discussed the synthesis of novel fluorinated Matrix Metalloproteinase Inhibitors (MMPIs) based on structures like N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide. These compounds have been used for positron emission tomography (PET) imaging, targeting MMPs found in pathological processes like cancer and inflammation. They demonstrated that the fluorinated hydroxamic acid derivatives show high MMP inhibition potency and potential as PET radioligands (Wagner et al., 2007).

Cancer Biomarker Studies

  • Zheng et al. (2004) synthesized carbon-11 labeled MMP inhibitors related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide for evaluation as potential PET cancer biomarkers. These compounds were studied in breast cancer models, but the results suggested they might be unsuitable for cancer imaging using PET (Zheng et al., 2004).

Antimicrobial and Anticancer Activity

  • Sirajuddin et al. (2015) synthesized a compound closely related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide and found it exhibited significant antimicrobial and anticancer activities. This highlights the potential therapeutic applications of such compounds in treating infectious diseases and cancer (Sirajuddin et al., 2015).

Enzyme Inhibition for Antitumor Applications

  • Congiu et al. (2014) studied a series of sulfonamides, similar to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide, as inhibitors of carbonic anhydrase isoforms. These compounds showed promise as clinical candidates for antitumor and antimetastasis applications, indicating the potential of such molecules in cancer therapy (Congiu et al., 2014).

Mécanisme D'action

Target of Action

BI-6C9 is a highly specific inhibitor of the BH3 interacting domain (Bid) . Bid is a pro-apoptotic Bcl-2 family member that plays a crucial role in the intrinsic pathway of apoptosis .

Mode of Action

BI-6C9 prevents the mitochondrial outer membrane potential (MOMP) and mitochondrial fission . It blocks the release of both cytochrome c and the second mitochondria-derived activator of caspase from mitochondria . This action protects cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death .

Biochemical Pathways

The primary biochemical pathway affected by BI-6C9 is the intrinsic pathway of apoptosis. By inhibiting Bid, BI-6C9 prevents the release of cytochrome c and AIF from the mitochondria . This action disrupts the downstream effects of these factors, which include the activation of caspases and the induction of apoptosis .

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol

Result of Action

The primary result of BI-6C9’s action is the prevention of cell death. By inhibiting Bid and preventing the release of cytochrome c and AIF from the mitochondria, BI-6C9 protects cells from undergoing apoptosis . This can have significant implications in conditions where apoptosis is detrimental, such as in certain neurodegenerative diseases.

Action Environment

The efficacy and stability of BI-6C9 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound Additionally, the presence of other molecules can potentially interact with BI-6C9 and alter its effectiveness

Propriétés

IUPAC Name

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFUJBSKPDPGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468365
Record name BI-6C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide

CAS RN

791835-21-7
Record name BI-6C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Reactant of Route 3
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Reactant of Route 5
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Reactant of Route 6
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide

Q & A

Q1: What is the mechanism of action of BI-6C9 in preventing ferroptosis?

A1: While the exact mechanism remains under investigation, research indicates that BI-6C9 and its derivatives exhibit their protective effect by interfering with key aspects of ferroptosis. Specifically, they demonstrate the ability to:

  • Inhibit reactive oxygen species (ROS) formation: BI-6C9 effectively abrogates the formation of various types of ROS, including lipid, cytosolic, and mitochondrial ROS, which are major contributors to ferroptotic cell death. []
  • Preserve mitochondrial function: BI-6C9 helps maintain the integrity and function of mitochondria, evidenced by the preservation of mitochondrial morphology, membrane potential, and respiration. This protection against mitochondrial impairment is crucial, as ferroptosis is known to disrupt mitochondrial function. []

Q2: How does the incorporation of a diphenylamine (DPA) structure enhance the activity of BI-6C9 against ferroptosis?

A2: Research demonstrates that incorporating a DPA structure into the BI-6C9 scaffold significantly increases its potency in protecting neuronal cells from ferroptosis induced by erastin and Ras-selective lethal small molecule 3 (RSL3). [] This enhanced protection likely stems from the inherent antioxidant properties of the DPA moiety.

Q3: What are the potential implications of BI-6C9 and its derivatives for treating diseases involving ferroptosis?

A3: Given the promising protective effects observed in cellular models of ferroptosis, BI-6C9 and its derivatives hold potential therapeutic value for diseases where ferroptosis plays a significant role. This includes:

  • Neurodegenerative disorders: Ferroptosis is increasingly recognized as a contributing factor in neurodegeneration. The ability of BI-6C9 to protect neuronal cells from ferroptotic death suggests its potential as a therapeutic strategy for conditions like Alzheimer's, Parkinson's, and Huntington's diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.